N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Molecular Interactions and Binding Affinities
Research into similar compounds has explored their molecular interactions with specific receptors. For example, studies on cannabinoid receptor antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have used molecular orbital methods and conformational analyses to understand binding mechanisms and develop pharmacophore models. These insights are critical for designing compounds with specific receptor affinities and activities (J. Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives are essential for expanding the utility of these compounds in research and therapeutic applications. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have been explored, providing a foundation for further chemical and biological studies (Ashraf S. Hassan et al., 2014).
Antimicrobial and Cytotoxic Activities
Certain pyrazole derivatives have shown promising antimicrobial and cytotoxic activities, suggesting potential applications in developing new antimicrobial agents and cancer therapeutics. The exploration of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole for antimicrobial activity highlights the versatility of these compounds in addressing diverse biological targets (T. El‐Emary et al., 2002).
Neuropharmacological Applications
The development of novel pyrazoles for neuropharmacological applications, including potential positron emission tomography (PET) agents for imaging cannabinoid receptors, underscores the significance of these compounds in neuroscience research. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) for studying CB1 cannabinoid receptors in the brain is a notable example (†. R. Katoch-Rouse et al., 2003).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthesis methods, applications, or studies of the compound.
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-14(2)24-19(12-15(3)22-24)21-20(25)16-6-5-11-23(13-16)29(26,27)18-9-7-17(28-4)8-10-18/h7-10,12,14,16H,5-6,11,13H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHMJPJCIJVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide |
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